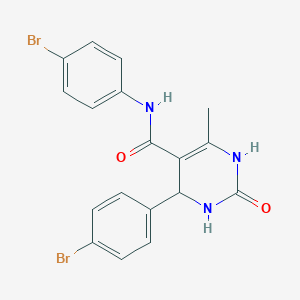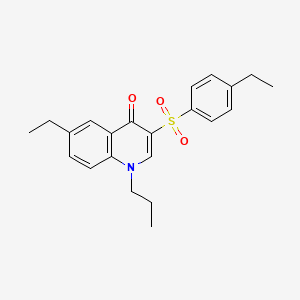![molecular formula C23H26N2O5S B2577298 butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898411-68-2](/img/structure/B2577298.png)
butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. The name suggests it contains a butyl group, a pyrroloquinoline group, and a benzoate group. The presence of these groups could give the compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrroloquinoline group, for example, contains a fused ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Chemical Reactivity
Research has focused on the synthesis and chemical reactivity of quinoline and pyrroloquinoline derivatives due to their significant pharmaceutical activities. For instance, studies have shown methods for the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling, highlighting the role of oxidation in forming complex heterocyclic structures (Ahn et al., 2021). Additionally, research into the chemistry of 4-alkylaryloxenium ion "precursors" contributes to our understanding of reactive intermediates in organic synthesis, although the expected oxenium ions were not generated in anticipated reactions (Novak et al., 2007).
Biological Activities and Applications
Quinoline and pyrroloquinoline derivatives have been explored for various biological activities, including their potential as antimicrobial, antioxidant, and antimalarial agents. A study on the synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives investigated their larvicidal activity against Anopheles arabiensis, showcasing the potential of these compounds in malaria control (Uppar et al., 2020).
Material Science and Catalysis
Research extends into the use of these compounds in material science and catalysis. For example, the discovery of a tetracyclic quinoxaline derivative presents a multifunctional drug candidate with potent binding affinities to serotonin and dopamine receptors, indicating its application in treating neuropsychiatric and neurological disorders (Li et al., 2014).
Synthesis of Innovative Heterocyclic Systems
Efforts have been made to develop innovative synthetic routes for heterocyclic systems, including [2,1-c]-1,4-oxazepine and [1,4]-quinoxaline derivatives. These compounds are of interest due to their skeletal diversity and potential medicinal applications, highlighting the versatility of pyrroloquinoline scaffolds in drug development (Lee et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
butyl 4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-4-12-30-23(27)16-7-9-18(10-8-16)24-31(28,29)19-13-17-6-5-11-25-21(17)20(14-19)15(2)22(25)26/h7-10,13-15,24H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUCXFSENRRZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C(C(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2577217.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)


![2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2577224.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2577225.png)
![N-Benzyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2577226.png)
![3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2577228.png)
![4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile](/img/structure/B2577229.png)



![1-(2,6-Difluorophenyl)-N,N-dimethyl-N'-(2-methylsulfanylpyrido[4,3-d]pyrimidin-5-yl)ethane-1,2-diamine](/img/structure/B2577237.png)